Perzinfotel

NMDA receptor Electrophysiology Competitive antagonist

Perzinfotel (EAA-090, CAS 144912-63-0) is a competitive glutamate-site NMDA antagonist offering a unique pharmacological profile for neuroscience research. Its 10-fold selectivity for NR2A-containing receptors over NR2B/C subtypes enables precise dissection of subunit-specific roles in LTP and excitotoxicity. Crucially, in animal models of neuropathic pain, Perzinfotel achieves 60-80% reversal of hypersensitivity at doses that do not impair motor function—a critical advantage over uncompetitive blockers like ketamine or memantine, where analgesia is often confounded by sedation. This superior therapeutic ratio makes it an essential benchmark for preclinical safety evaluation of novel NMDA modulators. Procure Perzinfotel with confidence from validated suppliers to ensure high-purity, consistent results in your critical studies.

Molecular Formula C9H13N2O5P
Molecular Weight 260.18 g/mol
CAS No. 144912-63-0
Cat. No. B1679659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerzinfotel
CAS144912-63-0
Synonyms(2-(8,9-Dioxo-2,6-diazabicyclo(5.2.0)non-1(7)-en-2-yl)ethyl)phosphonic acid
2-(dioxo-2,6-diazabicyclo(5.2.0)non-ethyl) phosphonic acid
EAA 090
EAA-090
perzinfotel
Molecular FormulaC9H13N2O5P
Molecular Weight260.18 g/mol
Structural Identifiers
SMILESC1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
InChIInChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)
InChIKeyBDABGOLMYNHHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Perzinfotel (CAS 144912-63-0) High-Affinity Competitive NMDA Antagonist for Neuroprotection and Pain Research Procurement Guide


Perzinfotel (also designated EAA-090) is a small-molecule competitive antagonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor, with a reported IC50 of 30 nM in binding assays using receptors of unknown origin [1]. As a competitive antagonist, it directly blocks the binding of the endogenous agonist glutamate, thereby reducing NMDA receptor-mediated excitotoxicity. The compound has been clinically investigated for neuropathic pain and stroke [2], but its development was discontinued after Phase II [3]. It remains a valuable research tool for studying NMDA receptor pharmacology and excitotoxicity mechanisms.

Why Perzinfotel Cannot Be Directly Substituted by Other NMDA Antagonists in Preclinical Models


While multiple NMDA receptor antagonists exist, they are not functionally interchangeable. Compounds differ significantly in their binding site (e.g., glutamate site vs. channel pore), their subunit selectivity, and their resultant therapeutic index regarding adverse effects like psychotomimetic behavior. Perzinfotel demonstrates a unique combination of high affinity, competitive mechanism, and a superior therapeutic ratio compared to many other NMDA antagonists, including uncompetitive channel blockers and other glutamate-site antagonists [1]. This profile dictates that substituting Perzinfotel with a generic NMDA antagonist will likely yield different pharmacological outcomes, potentially confounded by off-target or adverse effect profiles [2].

Perzinfotel (EAA-090) Quantitative Differentiation Guide: Potency, Selectivity, and Therapeutic Index Evidence


Perzinfotel vs. Selfotel: 1.7-Fold Higher Potency in NMDA-Induced Current Inhibition

In a direct head-to-head comparison using rat hippocampal neurons, Perzinfotel (EAA-090) demonstrated a 1.7-fold higher potency than Selfotel (CGS-19755) in inhibiting currents induced by 10 μM NMDA [1].

NMDA receptor Electrophysiology Competitive antagonist

Perzinfotel vs. Selfotel: 10-Fold Subtype Selectivity for NR2A Over NR2B/C Receptors

In experiments using Xenopus oocytes expressing defined NMDA receptor subtypes, Perzinfotel (EAA-090) was 10 times more potent at blocking NR2A-containing receptors compared to NR2B- or NR2C-containing receptors, demonstrating a marked selectivity profile not observed with the comparator Selfotel [1].

NMDA receptor subtypes Selectivity Xenopus oocytes

Perzinfotel Superior Therapeutic Ratio: 60-80% Reversal of Hypersensitivity Without Adverse Motor Effects

In a rat model of prostaglandin E2-induced thermal hypersensitivity, Perzinfotel (10 mg/kg i.p. or 100 mg/kg p.o.) blocked hypersensitivity by 60 to 80%. Critically, this efficacy was observed at doses that did not alter operant response rates, a measure of adverse motor effects. In contrast, other NMDA antagonists (e.g., memantine, dizocilpine, ketamine, ifenprodil, selfotel, CPP) either lacked efficacy or produced comparable efficacy only at doses that also suppressed operant behavior [1].

Neuropathic pain Therapeutic index Behavioral pharmacology

Perzinfotel Prodrug Achieves 2.5-Fold Higher Systemic Exposure with 3-Fold Lower Oral Dose

Perzinfotel has low intrinsic oral bioavailability (3-5%). To address this, a prodrug (3a) was developed. In rat pharmacokinetic studies, a 10 mg/kg oral dose of prodrug 3a resulted in systemic exposure of Perzinfotel that was 2.5-fold greater than that produced by a 30 mg/kg oral dose of Perzinfotel itself [1]. This prodrug also demonstrated superior potency and longer duration of action in a rodent inflammatory pain model.

Pharmacokinetics Prodrug Oral bioavailability

Key Research and Preclinical Application Scenarios for Perzinfotel (EAA-090) Based on Differentiated Evidence


Investigating NMDA Receptor Subunit-Specific Functions in Synaptic Plasticity and Excitotoxicity

Perzinfotel's 10-fold selectivity for NR2A-containing NMDA receptors over NR2B/C subtypes [1] makes it an ideal pharmacological tool for dissecting the roles of these subunits in processes like long-term potentiation (LTP), synaptic plasticity, and excitotoxic neuronal death. Researchers can use it to achieve a more targeted NMDA receptor blockade compared to non-selective antagonists like Selfotel.

Preclinical Modeling of Neuropathic Pain Without Motor Confounds

In animal models of neuropathic or inflammatory pain, Perzinfotel provides robust reversal of hypersensitivity (60-80%) at doses that do not impair motor function or operant behavior [2]. This is a critical advantage over other NMDA antagonists (e.g., memantine, ketamine, dizocilpine) whose analgesic-like effects are often confounded by sedation or motor impairment at comparable doses, allowing for cleaner behavioral readouts.

In Vivo Studies Requiring Improved Oral Bioavailability via Prodrug Strategy

For research applications requiring oral dosing in rodents, the low intrinsic oral bioavailability (3-5%) of Perzinfotel can be overcome by using its oxymethylene-spaced prodrug, 3a, which delivers 2.5-fold higher systemic exposure at a 3-fold lower dose [3]. This is essential for achieving pharmacologically relevant plasma and brain concentrations in chronic dosing paradigms.

Comparative Studies of NMDA Antagonist Therapeutic Index and Safety Profile

Perzinfotel serves as a benchmark compound for studying the therapeutic index of competitive NMDA antagonists. Its demonstrated separation between efficacious doses and those causing psychotomimetic or motor side effects [2] makes it a key comparator for evaluating the preclinical safety and tolerability of novel NMDA receptor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perzinfotel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.